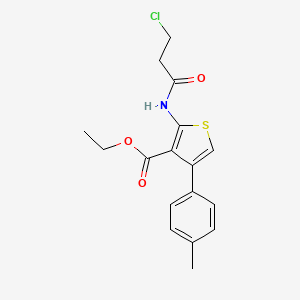

ETHYL 2-(3-CHLOROPROPANAMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE

Description

ETHYL 2-(3-CHLOROPROPANAMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a thiophene-based compound featuring a 3-chloropropanamide substituent at the 2-position and a 4-methylphenyl group at the 4-position of the thiophene ring. Its synthesis typically involves multi-step reactions, including acylations and coupling reactions, as inferred from analogous procedures in the literature .

Properties

IUPAC Name |

ethyl 2-(3-chloropropanoylamino)-4-(4-methylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3S/c1-3-22-17(21)15-13(12-6-4-11(2)5-7-12)10-23-16(15)19-14(20)8-9-18/h4-7,10H,3,8-9H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRATXVTAIRFNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(3-chloropropanamido)-4-(4-methylphenyl)thiophene-3-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities. The thiophene ring is a versatile scaffold in medicinal chemistry, known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.

- Chemical Formula : C15H16ClN1O2S

- Molecular Weight : 303.81 g/mol

- Structure : The compound features a thiophene ring substituted with an ethyl ester and an amide group, which may influence its biological interactions.

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets. Research indicates that thiophene derivatives can modulate various biochemical pathways, including:

- Antimicrobial Activity : Thiophene derivatives have shown significant activity against bacterial strains by inhibiting key enzymes such as dihydrofolate reductase and gyrase B .

- Anticancer Potential : Some studies suggest that thiophene compounds can induce apoptosis in cancer cells, potentially through cell cycle arrest mechanisms .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various thiophene derivatives revealed that compounds similar to this compound exhibited potent antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard disk diffusion methods.

| Compound | S. aureus (MIC µg/ml) | E. coli (MIC µg/ml) | B. subtilis (MIC µg/ml) | S. typhimurium (MIC µg/ml) |

|---|---|---|---|---|

| This compound | 5 | 10 | 5 | 10 |

| Gentamicin (Control) | 1 | 1 | 1 | 1 |

The results indicated that the compound was moderately active against all tested strains, comparable to standard antibiotics like gentamicin .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The compound was evaluated for its cytotoxic effects on MCF-7 breast cancer cells, showing an IC50 value of approximately 25 μM, indicating significant antiproliferative activity.

Case Studies

- Case Study on Antimicrobial Efficacy : A series of thiophene derivatives were synthesized and tested for antimicrobial properties. Among these, the compound showed superior activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead structure for antibiotic development .

- Case Study on Anticancer Activity : A recent investigation into the cytotoxic effects of thiophene derivatives revealed that this compound effectively induced apoptosis in MCF-7 cells through G2/M phase arrest. Flow cytometry analysis indicated significant alterations in cell cycle distribution upon treatment with the compound .

Comparison with Similar Compounds

Key Observations :

Physicochemical and Spectroscopic Properties

While specific data for the target compound are absent in the provided evidence, comparisons can be extrapolated from structurally related molecules:

Key Differences :

- The target compound’s ethyl ester and chloropropanamide groups contribute to higher molecular weight and complexity compared to simpler intermediates like 4 .

- The thiophene core likely results in distinct UV-Vis absorption profiles compared to pyridine-based analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.